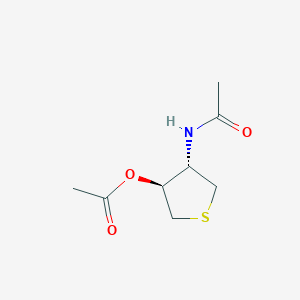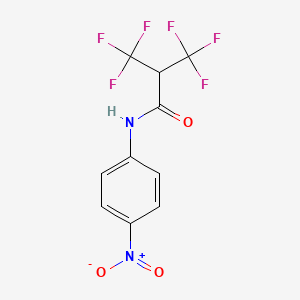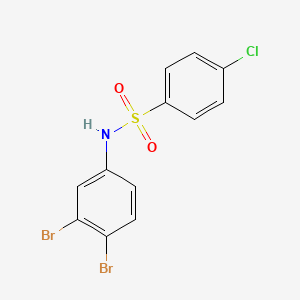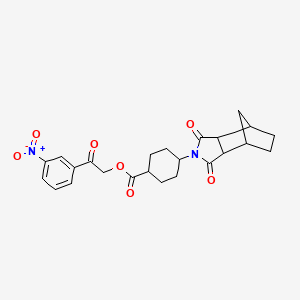![molecular formula C17H13ClIN3O2S B12472320 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iod-2-methylphenyl)acetamid ist eine komplexe organische Verbindung, die zur Klasse der Oxadiazolderivate gehört.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iod-2-methylphenyl)acetamid umfasst in der Regel mehrere Schritte:
Bildung des 1,3,4-Oxadiazolrings: Dies kann durch Cyclisierung eines Hydrazids mit einem Carbonsäurederivat unter sauren oder basischen Bedingungen erreicht werden.
Einführung der 2-Chlorphenylgruppe: Dieser Schritt beinhaltet die Substitutionsreaktion, bei der eine geeignete chlorierte aromatische Verbindung eingeführt wird.
Thioetherbildung: Das Oxadiazolderivat wird dann mit einer Thiolverbindung umgesetzt, um die Sulfanylbindung zu bilden.
Acetamidbildung: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem geeigneten Acylierungsmittel, um die Acetamidgruppe einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where a suitable chlorinated aromatic compound is introduced.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide formation: The final step involves the reaction of the intermediate with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können am Oxadiazolring oder an den aromatischen Ringen auftreten, was möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone
Reduktion: Amine, reduzierte aromatische Verbindungen
Substitution: Halogenierte, nitrierte oder sulfonierte Derivate
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iod-2-methylphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles, krebshemmendes und entzündungshemmendes Mittel untersucht.
Biologische Studien: Die Verbindung wird in verschiedenen Assays verwendet, um ihre Auswirkungen auf biologische Systeme zu untersuchen, einschließlich Enzyminhibition und Rezeptorbindungsstudien.
Materialwissenschaften: Sie kann für ihre potenzielle Verwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften erforscht werden.
Chemische Biologie: Die Verbindung kann als Sonde verwendet werden, um biologische Pfade und molekulare Wechselwirkungen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iod-2-methylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Die Verbindung kann die Enzymaktivität hemmen, die Rezeptorfunktion modulieren oder in zelluläre Signalwege eingreifen, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-brom-2-methylphenyl)acetamid
- 2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-fluor-2-methylphenyl)acetamid
- 2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chlor-2-methylphenyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-{[5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iod-2-methylphenyl)acetamid liegt in seinem spezifischen Substitutionsschema, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein des Iodatoms insbesondere kann seine Wechselwirkungen mit biologischen Zielstrukturen verstärken und im Vergleich zu seinen Analoga möglicherweise einzigartige Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C17H13ClIN3O2S |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H13ClIN3O2S/c1-10-8-11(19)6-7-14(10)20-15(23)9-25-17-22-21-16(24-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,20,23) |
InChI-Schlüssel |
UQQOMBFRVCLICV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B12472239.png)


![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B12472304.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472318.png)
![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)
